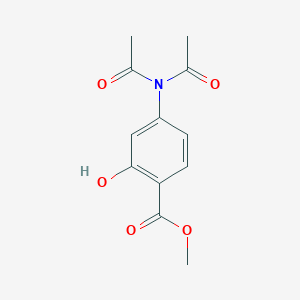

Methyl 4-(n-acetylacetamido)-2-hydroxybenzoate

Descripción general

Descripción

Methyl 4-(n-acetylacetamido)-2-hydroxybenzoate is a chemical compound that belongs to the class of organic compounds known as benzoates. These compounds are derivatives of benzoic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical research. The compound is characterized by the presence of an acetylacetamido group attached to a hydroxybenzoate structure, which imparts unique chemical and biological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(n-acetylacetamido)-2-hydroxybenzoate typically involves the acetylation of 4-amino-2-hydroxybenzoic acid followed by esterification. The reaction conditions often include the use of acetic anhydride as the acetylating agent and methanol as the esterifying agent. The process can be summarized as follows:

Acetylation: 4-amino-2-hydroxybenzoic acid is reacted with acetic anhydride in the presence of a catalyst such as pyridine to form 4-(n-acetylacetamido)-2-hydroxybenzoic acid.

Esterification: The resulting acid is then esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 4-(n-acetylacetamido)-2-hydroxybenzoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

Reduction: The acetylacetamido group can be reduced to form amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.

Major Products

Oxidation: Quinones and related compounds.

Reduction: Amines and related derivatives.

Substitution: Various substituted benzoates depending on the electrophile used.

Aplicaciones Científicas De Investigación

Chemistry

Methyl 4-(n-acetylacetamido)-2-hydroxybenzoate serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including:

- Oxidation : The hydroxy group can be oxidized to form quinones.

- Reduction : The acetylacetamido group can be reduced to form amines.

- Substitution Reactions : The aromatic ring can undergo electrophilic substitution reactions.

These reactions are crucial in developing new compounds with desired properties for various applications.

Biology

Research indicates that this compound exhibits several biological activities , including:

- Antimicrobial Properties : Similar phenolic compounds have shown antibacterial and antifungal activities, suggesting that this compound may disrupt microbial membranes.

- Antioxidant Activity : Its phenolic nature implies potential as an antioxidant, scavenging free radicals and preventing oxidative stress-related damage.

- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties through the inhibition of cyclooxygenase enzymes.

These biological activities make it a candidate for further research in pharmacology and therapeutic applications.

Medicine

In the medical field, this compound is investigated for its potential use in drug development:

- Prodrugs and Drug Delivery Systems : Its chemical structure allows for modifications that can enhance bioavailability and reduce side effects of existing drugs. For instance, prodrug formulations can improve the pharmacokinetics of drugs like para-aminosalicylic acid (PAS), which is used in treating tuberculosis .

Case Studies

Several studies highlight the applications of this compound:

- Prodrug Development for Tuberculosis Treatment :

-

Antimicrobial Activity Assessment :

- Research demonstrated that phenolic compounds similar to this compound exhibited significant antimicrobial activity against various pathogens. This suggests potential applications in developing new antimicrobial agents.

-

Anti-inflammatory Studies :

- Investigations into the anti-inflammatory effects of related compounds have shown promise in inhibiting cyclooxygenase enzymes, indicating potential therapeutic uses in inflammatory diseases.

Mecanismo De Acción

The mechanism of action of Methyl 4-(n-acetylacetamido)-2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The acetylacetamido group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the hydroxybenzoate moiety can participate in redox reactions, affecting cellular oxidative stress levels. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparación Con Compuestos Similares

Similar Compounds

Methyl 4-hydroxybenzoate: Lacks the acetylacetamido group, resulting in different chemical and biological properties.

Acetylsalicylic acid (Aspirin): Contains an acetyl group but differs in the overall structure and pharmacological effects.

Methyl 4-aminobenzoate: Contains an amino group instead of an acetylacetamido group, leading to different reactivity and applications.

Uniqueness

Methyl 4-(n-acetylacetamido)-2-hydroxybenzoate is unique due to the presence of both the acetylacetamido and hydroxybenzoate groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Actividad Biológica

Methyl 4-(N-acetylacetamido)-2-hydroxybenzoate, also known as Methyl 4-acetamido-2-hydroxybenzoate, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 209.20 g/mol |

| Boiling Point | Not specified |

| Solubility | High |

| Log P (Octanol-Water Partition Coefficient) | 1.84 - 1.95 |

The compound features a hydroxyl group, an acetamido group, and a methoxy group, which contribute to its solubility and potential interactions with biological systems.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Studies have shown that phenolic compounds similar to this compound possess antibacterial and antifungal activities. The structure allows for interaction with microbial membranes, disrupting their integrity and function .

- Antioxidant Activity : The compound's phenolic nature suggests it may act as an antioxidant, scavenging free radicals and potentially preventing oxidative stress-related damage in cells .

- Anti-inflammatory Effects : Some derivatives of similar compounds have demonstrated anti-inflammatory properties through the inhibition of cyclooxygenase enzymes, which are pivotal in the inflammatory response .

Case Studies and Research Findings

- Antimicrobial Activity : A study evaluating various derivatives of acetaminophen indicated that compounds with similar structures to this compound showed significant inhibition of Gram-positive bacteria. The minimum inhibitory concentrations (MICs) ranged from 18.3 to 293.0 µg/mL for different strains .

- Antioxidant Capacity : Research highlighted the antioxidant potential of phenolic compounds derived from natural sources. In vitro assays demonstrated that these compounds could reduce oxidative stress markers in human cell lines, suggesting a protective role against cellular damage .

- Anti-inflammatory Studies : Investigations into the anti-inflammatory properties of related compounds revealed that they could significantly reduce pro-inflammatory cytokine production in macrophage cultures, indicating potential therapeutic applications in inflammatory diseases .

Propiedades

IUPAC Name |

methyl 4-(diacetylamino)-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO5/c1-7(14)13(8(2)15)9-4-5-10(11(16)6-9)12(17)18-3/h4-6,16H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFYWHTPYAGVMCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C1=CC(=C(C=C1)C(=O)OC)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.